Benzimidazo[1,2-c]quinazoline
Overview
Description
Benzimidazo[1,2-c]quinazoline is a nitrogen-containing heterocyclic compound that has garnered significant attention due to its diverse biological and pharmacological properties.
Mechanism of Action
Target of Action
Benzimidazo[1,2-c]quinazoline is a nitrogen-containing heterocycle that has been found to exhibit a wide range of therapeutic activities It has been reported that similar compounds have shown promising biological activities, such as anticancer, antiviral, antimicrobial, anti-inflammatory, and anticonvulsant . These activities suggest that the compound may interact with a variety of cellular targets, including enzymes, receptors, and DNA.
Mode of Action
. This suggests that the compound might interact with its targets through a similar mechanism, possibly involving the formation of covalent bonds. Additionally, the compound’s antimicrobial activity has been linked to the generation of reactive oxygen species (ROS), which can induce oxidative damage to cellular lipids, proteins, and DNA in bacteria, leading to cell death .
Biochemical Pathways
For instance, its antimicrobial activity suggests that it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication .
Result of Action
This compound has been found to exhibit promising biological activities, such as anticancer, antiviral, antimicrobial, anti-inflammatory, and anticonvulsant . These effects suggest that the compound may induce a variety of molecular and cellular changes, depending on the specific target and biological context. For instance, its antimicrobial activity has been linked to the induction of oxidative damage in bacterial cells, leading to cell death .
Biochemical Analysis
Biochemical Properties
Benzimidazo[1,2-c]quinazoline interacts with various enzymes, proteins, and other biomolecules, leading to changes in bacterial cell membranes
Cellular Effects
This compound has been observed to cause considerable changes in the bacterial cell membrane, which might be the cause or consequence of cell death
Molecular Mechanism
It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzimidazo[1,2-c]quinazoline can be synthesized through various methods, including metal-catalyzed and metal-free pathways. One efficient method involves the CuI-catalyzed Ullmann N-arylation reaction, where bromo-substituted quinazolin-4(3H)-imines react with o-cyanoaniline and diaryliodonium salts under mild conditions . Another approach is the metal-free C-H cycloamination, which uses peroxides to mediate double C-H functionalizations .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable and efficient synthetic routes mentioned above can be adapted for larger-scale production. The use of readily available starting materials and mild reaction conditions makes these methods suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Benzimidazo[1,2-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Halogenated derivatives of this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing halogens.
Scientific Research Applications
Benzimidazo[1,2-c]quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Benzimidazo[1,2-c]quinazoline can be compared with other similar compounds such as:
Indolo[1,2-c]quinazoline: Known for its antimicrobial activity.
Imidazo[1,2-c]quinazoline: Exhibits similar biological activities but with different potency and selectivity.
Benzimidazo[1,5-a]imidazole: Another fused heterocyclic compound with significant antiproliferative and antiangiogenic activities.
Uniqueness: this compound stands out due to its broad spectrum of biological activities and its potential for use in various fields, including medicinal chemistry and materials science. Its ability to undergo diverse chemical reactions and its relatively straightforward synthesis make it a valuable compound for further research and development.
Properties
IUPAC Name |
benzimidazolo[1,2-c]quinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3/c1-2-6-11-10(5-1)14-16-12-7-3-4-8-13(12)17(14)9-15-11/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVLQHFYFPHALQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359496 | |
Record name | benzimidazo[1,2-c]quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
239-45-2 | |
Record name | benzimidazo[1,2-c]quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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